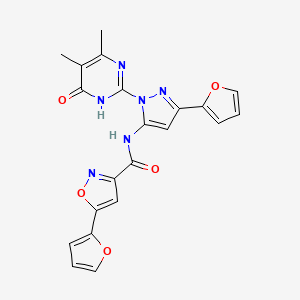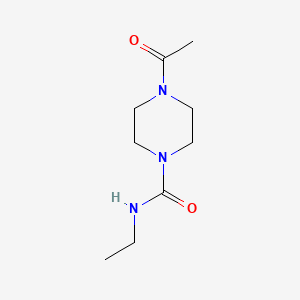![molecular formula C13H14F3NO B2534209 7-(Trifluormethyl)-2H-spiro[1-benzofuran-3,4'-piperidin] CAS No. 2251053-96-8](/img/structure/B2534209.png)
7-(Trifluormethyl)-2H-spiro[1-benzofuran-3,4'-piperidin]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is a complex organic compound. It contains a trifluoromethyl group, which is a common motif in many pharmaceutical and agrochemical compounds . The trifluoromethyl group is known to enhance the biological activities of compounds due to the unique physicochemical properties of the fluorine atom .
Molecular Structure Analysis
The molecular structure of “7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” is composed of a benzofuran ring fused with a piperidine ring, with a trifluoromethyl group attached . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The trifluoromethyl group carries a positive charge in electrophilic trifluoromethylation .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Landwirtschaft
Der Trifluormethylpyridin-(TFMP)-Rest, der Ähnlichkeiten mit unserer Verbindung aufweist, findet breite Anwendung im Pflanzenschutz. Konkret:
- Über 20 neue TFMP-haltige Agrochemikalien haben ISO-Gemeinschaftsnamen erhalten, was ihre Bedeutung in der Landwirtschaft unterstreicht .
Pharmazeutische und veterinärmedizinische Anwendungen
Mehrere TFMP-Derivate haben sich auch in der pharmazeutischen und veterinärmedizinischen Industrie einen Namen gemacht:
- Veterinärprodukte: Zwei Veterinärprodukte mit dem TFMP-Rest wurden für die Marktzulassung zugelassen .
Einzigartige physikalisch-chemische Eigenschaften
Die biologischen Aktivitäten von TFMP-Derivaten werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der besonderen Eigenschaften des Pyridinrests zurückgeführt. Forscher erwarten, in Zukunft neue Anwendungen für TFMP zu entdecken .
Benzofuran-Derivate
Obwohl unsere Verbindung in der Literatur nicht explizit erwähnt wird, haben Benzofuran-Derivate aufgrund ihrer vielfältigen Bioaktivitäten Interesse geweckt. Zum Beispiel:
- Eine Reihe von Benzofuran-2-yl-(4,5-dihydro-3,5-substituierten Diphenylpyrazol-1-yl)methanon-Verbindungen wurden mittels Mikrowellen-gestützter Verfahren synthetisiert. Ihre Antikrebsaktivität gegen die menschliche Ovarialkarzinomzelllinie A2780 wurde untersucht .
- Die Synthese und Anwendung von fluorierten Furanen und Benzofuranen wurde erforscht, ausgenommen Patentdaten. Diese Verbindungen weisen aufgrund des Vorhandenseins von Fluoratomen oder Trifluormethylgruppen oft einzigartige Eigenschaften auf .
Zukünftige Richtungen
Benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities and potential applications as drugs . Therefore, it is expected that future research will continue to explore the synthesis, properties, and applications of “7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]” and similar compounds.
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in several ways . For instance, they may inhibit or activate enzymes, bind to receptors altering their activity, or interfere with the synthesis or function of essential biomolecules.
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties.
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, reducing oxidative stress, or inhibiting viral replication or bacterial growth .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-3-1-2-9-11(10)18-8-12(9)4-6-17-7-5-12/h1-3,17H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQYKXATRHFMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-cyano-N-(2,4-dimorpholin-4-ylphenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2534129.png)


![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)


![2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2534149.png)
